5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)13-14(8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFNIAKNSMFTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: The compound has potential therapeutic applications, including anti-inflammatory, analgesic, and antipyretic properties. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating receptor signaling pathways. The molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Carboxylic acid groups are common in these derivatives, enabling salt formation and interaction with biological targets.
Antiproliferative Effects
- Triazole Derivatives : 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits 40% growth inhibition in NCI-H522 lung cancer cells .
- Pyrazole-Quinoline Hybrids: 5-(p-Tolyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid amides show promise as ALK5 inhibitors, with antiproliferative effects in cancer cell lines .
- Target Compound: No direct biological data are available, but its pyridine moiety may mimic kinase-binding motifs observed in other anticancer agents .
Enzymatic Interactions
- Triazole-Thiazole Hybrids : N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide inhibits colon cancer cells via unclear mechanisms .
- Pyrazole-Pyridine Derivatives : The pyridine ring in the target compound could facilitate interactions with heme-containing enzymes or metal ions, akin to pyridine-based pharmaceuticals.
Biological Activity
5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 217.22 g/mol. The compound features a pyrazole ring with a methyl group at the 5th position and a pyridinylmethyl substituent at the 1st position, contributing to its unique biological profile.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrazole ring allows for hydrogen bonding and π-π stacking interactions, which are crucial for binding to active sites on target proteins. Specific mechanisms may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation: It can modulate receptor signaling pathways, influencing cellular responses.
1. Anti-inflammatory Activity
Research has shown that this compound exhibits significant anti-inflammatory properties. In studies involving carrageenan-induced edema models, compounds in the pyrazole family have demonstrated comparable efficacy to established anti-inflammatory agents like indomethacin .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. For instance:
These values indicate that the compound exhibits cytotoxic effects on breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as an anticancer agent.
3. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have indicated activity against various bacterial strains, highlighting its potential utility in treating infections caused by resistant pathogens .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Study on MAO-B Inhibition: A series of pyrazole derivatives were synthesized and tested for their ability to inhibit monoamine oxidase B (MAO-B). Compounds demonstrated significant inhibition, suggesting potential for treating neurodegenerative diseases .
- Antitumor Activity Assessment: A study reported that specific pyrazole derivatives induced apoptosis in cancer cells, demonstrating their ability to inhibit tumor growth effectively .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid?
- Methodology : The compound can be synthesized via condensation reactions involving pyrazole precursors. For example, reacting amino-substituted pyrazole intermediates with acid anhydrides or chlorides under controlled conditions. Characterization typically employs IR spectroscopy (to confirm functional groups like carboxylic acid), (to verify substitution patterns), and mass spectrometry (for molecular weight confirmation). Purity is assessed via elemental analysis .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology : Refer to safety data sheets (SDS) for guidelines:
- Use personal protective equipment (PPE), including gloves and lab coats.
- Store in a cool, dry place away from ignition sources.
- In case of exposure, rinse thoroughly with water and seek medical attention.
Stability tests under varying temperatures and humidity levels are recommended to establish optimal storage conditions .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Methodology :
- Structural confirmation : Combine (to identify proton environments, e.g., pyridinylmethyl groups) and IR spectroscopy (for carboxylic acid C=O stretches).
- Purity analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection ensures >95% purity. Elemental analysis validates empirical formula consistency .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction design of this compound?
- Methodology : Implement quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error cycles. For instance, reaction path searches can identify optimal conditions for regioselective alkylation at the pyrazole N1 position .
Q. How should researchers address contradictions in reported biological activity data (e.g., anti-inflammatory vs. anti-proliferative effects)?
- Methodology : Cross-validate findings using orthogonal assays. For example:
- If anti-inflammatory activity is reported in one study but not replicated, test in multiple cell lines (e.g., RAW 264.7 macrophages) with standardized LPS-induced inflammation models.
- Compare binding affinities via molecular docking (e.g., targeting COX-2 or mTOR) to identify structure-activity relationships (SAR). Contradictions may arise from assay-specific variables like concentration ranges or solvent effects .
Q. What molecular modifications enhance pharmacological efficacy while preserving structural integrity?
- Methodology :
- Bioisosteric replacement : Substitute the pyridinylmethyl group with isosteres like pyrimidine or thiazole to improve metabolic stability.
- Prodrug strategies : Esterify the carboxylic acid moiety to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
Evaluate modifications using in vitro ADME assays (e.g., microsomal stability) and crystallography to confirm retained core structure .
Q. How does the compound’s structure influence its interaction with mTOR/p70S6K signaling pathways?
- Methodology : The pyridine and pyrazole rings likely engage in hydrogen bonding with mTOR’s ATP-binding pocket. Use competitive inhibition assays (e.g., kinase activity kits) and mutagenesis studies to pinpoint critical residues. Molecular dynamics simulations can further elucidate conformational changes upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
